Physicochemical Profile vs. Central Benzodiazepine Receptor Pharmacophore
Computational descriptors for 2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide indicate a moderately lipophilic scaffold (XLogP3‑AA = 3.2) with a topological polar surface area (tPSA) of 59.3 Ų [REFS‑1]. Comparatively, a broader set of 76 imidazo[1,2‑b]pyridazines studied for benzodiazepine receptor binding showed that optimal affinity requires a delicate balance of lipophilicity and hydrogen‑bonding capability; compounds with XLogP values deviating significantly from the 2.5–3.5 range or tPSA below 50 Ų frequently lose affinity [REFS‑2]. The target compound’s profile places it in a theoretically favorable zone, but no direct binding affinity data are available to confirm this prediction.
| Evidence Dimension | Computational lipophilicity and polarity |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.2; tPSA = 59.3 Ų |
| Comparator Or Baseline | Optimal lipophilicity range (2.5–3.5) and tPSA > 50 Ų derived from 76 imidazo[1,2-b]pyridazine analogs |
| Quantified Difference | Compound falls within the predicted beneficial range; no experimental affinity data for direct comparison |
| Conditions | In silico prediction (PubChem XLogP3‑AA, Cactvs tPSA); comparator range from central benzodiazepine receptor binding study [2] |
Why This Matters
Provides a class‑level plausibility for receptor engagement, though the absence of binding data means these descriptors alone cannot justify procurement over analogs with proven activity.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 154883748, '2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide'. Retrieved 2026-04-29. View Source
- [2] Barlin, G.B., Davies, L.P., Ireland, S.J. & Ngu, M.M.L. (1990). Imidazo[1,2-b]pyridazines. XIV. Central Benzodiazepine Receptor Binding: A Quantitative Structure–Activity Relationship Study. Australian Journal of Chemistry, 43(9), 1511–1522. View Source
